molecular formula C14H9ClN4O2 B2752629 2-chloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887866-15-1

2-chloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2752629
CAS RN: 887866-15-1
M. Wt: 300.7
InChI Key: UBHOBUAJLNUTIK-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in scientific research due to its potential pharmacological properties.

Scientific Research Applications

properties

IUPAC Name

2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-11-6-2-1-5-10(11)12(20)17-14-19-18-13(21-14)9-4-3-7-16-8-9/h1-8H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHOBUAJLNUTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330502
Record name 2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide

CAS RN

887866-15-1
Record name 2-chloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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